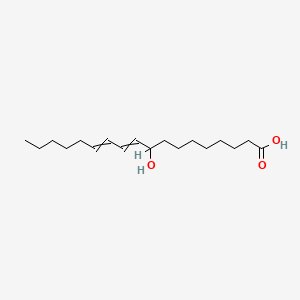

Beta-dimorphecolic acid, (+-)-

Description

Contextualization within Oxylipin Biochemistry

9-HODE belongs to a large family of oxygenated fatty acids known as oxylipins. nih.gov These molecules are formed from polyunsaturated fatty acids through pathways involving enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP), as well as through non-enzymatic, free-radical-mediated oxidation. researchgate.net Oxylipins are crucial signaling molecules that play a role in inflammatory responses and other biological functions. nih.gov

The biosynthesis of 9-HODE primarily originates from linoleic acid, an essential omega-6 fatty acid. wikipedia.org Human umbilical vein endothelial cells, for instance, have been shown to convert linoleic acid into both 9-HODE and its isomer, 13-HODE. nih.gov Under conditions of oxidative stress, the non-enzymatic oxidation of linoleic acid becomes a significant source of 9-HODE, often resulting in a mixture of its various isomers. nih.govwikipedia.org This process is particularly relevant in pathological conditions such as atherosclerosis, where oxidized lipids, including 9-HODE, are found in abundance within atherosclerotic lesions. nih.gov

The biological activities of 9-HODE are multifaceted. It has been identified as a ligand for the G protein-coupled receptor G2A, suggesting its involvement in cellular signaling pathways related to the immune system and cell cycle regulation. nih.gov Research has also indicated that 9-HODE can influence macrophage differentiation and may play a role in the progression of atherosclerosis. nih.gov

Isomeric Forms and Stereochemistry of 9-Hydroxyoctadeca-10,12-dienoic acid

The term 9-HODE encompasses several isomers that differ in the stereochemistry of the hydroxyl group at the 9th carbon and the geometry of the conjugated double bonds. wikipedia.org These subtle structural variations are critical as they can lead to different biological activities. The main isomeric forms include the 9(S) and 9(R) enantiomers, as well as geometric isomers related to the configuration of the conjugated diene system. wikipedia.org

Interactive Data Table: Key Isomeric Forms of 9-HODE

| Isomer Name | Full Chemical Name | Key Distinguishing Feature |

|---|---|---|

| 9(S)-HODE | 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid | S-configuration of the hydroxyl group at carbon 9. wikipedia.orgebi.ac.uk |

| 9(R)-HODE | 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid | R-configuration of the hydroxyl group at carbon 9. wikipedia.orgmedchemexpress.com |

| (E,Z) Isomer | 9-hydroxy-10(E),12(Z)-octadecadienoic acid | Trans (E) configuration at the C10-C11 double bond and cis (Z) at the C12-C13 double bond. wikipedia.org |

| (E,E) Isomer | 9-hydroxy-10(E),12(E)-octadecadienoic acid | Trans (E) configuration at both the C10-C11 and C12-C13 double bonds. wikipedia.org |

9(S)-HODE is a stereoisomer where the hydroxyl group at the 9th carbon is in the S configuration. wikipedia.orgebi.ac.uk This particular isomer is a known human and mouse metabolite. ebi.ac.uk Research has shown that 9(S)-HODE can be produced enzymatically and has demonstrated various biological effects. For instance, it has been found to inhibit the migration of cultured porcine aortic endothelial cells and phytohaemagglutinin-stimulated human mononuclear cells. ebi.ac.uk Furthermore, studies have suggested that 9(S)-HODE may play a role in regulating cell viability and apoptosis in certain cell lines. ebi.ac.uk It is also a ligand for the G protein-coupled receptor GPR132 (G2A), which is not activated by its rodent counterpart, making human-specific research crucial. wikipedia.org

The enantiomer of 9(S)-HODE is 9(R)-HODE, which possesses an R configuration at the 9th carbon. medchemexpress.com This isomer is also a metabolite of linoleic acid and can be formed through the action of enzymes like COX and lipoxygenase. medchemexpress.comcaymanchem.com In human liver microsomes, cytochrome P450 enzymes produce a racemic mixture of 9-HODE, with the R stereoisomer being predominant. wikipedia.org 9(R)-HODE has been shown to induce chemotaxis in primary human monocytes. medchemexpress.comcaymanchem.com

The geometry of the conjugated double bonds at positions 10 and 12 gives rise to different geometric isomers of 9-HODE. The most common form is the 10(E),12(Z) configuration, which has a trans double bond at C10 and a cis double bond at C12. wikipedia.org The "E" (entgegen) and "Z" (zusammen) nomenclature is used to describe the arrangement of substituents around the double bonds. libretexts.orgchemistrysteps.com Another significant isomer is the 10(E),12(E) form, where both double bonds are in the trans configuration. wikipedia.org This all-trans isomer, 9-hydroxy-10(E),12(E)-octadecadienoic acid, is considered a radical-specific product of lipid peroxidation. researchgate.net The different geometric configurations can influence the molecule's shape and its interaction with biological targets.

Historical Perspective of 9-Hydroxyoctadeca-10,12-dienoic acid Research

Early investigations into the oxidation of linoleic acid laid the groundwork for the discovery and characterization of 9-HODE. In the mid-20th century, research on lipid peroxidation in biological systems began to uncover the formation of various oxidized fatty acids. A significant milestone was the identification of hydroxyoctadecadienoic acids in atherosclerotic plaques, highlighting a potential link between lipid oxidation and cardiovascular disease. gsartor.org

Subsequent studies focused on the enzymatic pathways involved in HODE formation. The discovery that enzymes like lipoxygenases and cyclooxygenases could produce specific isomers of HODE was a crucial step in understanding their physiological roles. gsartor.org For example, it was demonstrated that sheep vesicular gland microsomes could convert linoleic acid into a mixture of 9-HODE and 13-HODE. gsartor.org

In more recent decades, the advent of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled the precise separation and identification of the various isomers of 9-HODE. gsartor.org This has been instrumental in elucidating the distinct biological activities of each isomer. The identification of 9-HODE as a ligand for specific cellular receptors, like G2A, has opened new avenues for research into its signaling functions and its role in disease pathogenesis. nih.gov Contemporary research continues to explore the complex roles of 9-HODE isomers in health and disease, with a focus on their potential as biomarkers and therapeutic targets. wikipedia.org

Properties

CAS No. |

115185-06-3 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ |

InChI Key |

NPDSHTNEKLQQIJ-SIGMCMEVSA-N |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O |

Pictograms |

Irritant |

Synonyms |

9-HODE 9-hydroxy-10,12-octadecadienoic acid 9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer 9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer 9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer 9-hydroxylinoleic acid 9-OH-18:2delta(10t,12t) dimorphecolic acid |

Origin of Product |

United States |

Occurrence and Distribution of 9 Hydroxyoctadeca 10,12 Dienoic Acid in Biological Systems

Plant Sources and Natural Occurrence

9-HODE is widely distributed in the plant kingdom, often as a result of enzymatic or non-enzymatic oxidation of linoleic acid, a common fatty acid in plant oils. nih.gov It has been identified in a variety of plant species and tissues, particularly in seeds and oils.

Notable Plant Sources:

Valerian Species: 9-HODE has been reported in Valeriana fauriei and Valeriana officinalis. nih.govnih.gov

Carthamus oxyacanthus : This plant is another documented source of the compound. nih.govnih.gov

Ehretia dicksonii : This plant has been identified as a source of 9-HODE and its derivatives. researchgate.net

Seed Oils: Cold-pressed flaxseed and rapeseed oils contain 9-HODE, among other hydroxy fatty acids. nih.gov The concentration of these compounds can be influenced by processing methods, such as the preheating of seeds. nih.gov

Oenothera biennis (Evening Primrose): The seeds of this plant are a known source of linoleic acid, the precursor to 9-HODE. researchgate.net

Ricinus communis (Castor): Castor seeds are rich in ricinoleic acid, a hydroxy fatty acid structurally related to 9-HODE. mdpi.com

Orchid Species: Fatty acid analysis of various orchid seeds, including Dendrobium strebloceras and Pterostylis banksii, indicates the presence of linoleic acid, which can be a precursor to 9-HODE. researchgate.net

The table below summarizes the occurrence of 9-HODE and its precursor, linoleic acid, in various plant species.

| Plant Species | Compound(s) Detected | Reference(s) |

| Valeriana fauriei | 9-HODE | nih.govnih.gov |

| Valeriana officinalis | 9-HODE | nih.govnih.gov |

| Carthamus oxyacanthus | 9-HODE | nih.govnih.gov |

| Ehretia dicksonii | 9-HODE and derivatives | researchgate.net |

| Flaxseed (Linum usitatissimum) | 9-HODE | nih.gov |

| Rapeseed (Brassica napus) | 9-HODE | nih.gov |

| Evening Primrose (Oenothera biennis) | Linoleic Acid (precursor) | researchgate.net |

| Castor (Ricinus communis) | Ricinoleic Acid | mdpi.com |

| Various Orchid Species | Linoleic Acid (precursor) | researchgate.net |

Fungal and Microbial Sources

The presence of 9-HODE and related compounds is not limited to plants; they are also found in fungi and are products of microbial metabolism.

Gomphus floccosus : This basidiomycete fungus is a source of (10E,12E)-9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a derivative of 9-HODE. medchemexpress.com

Silage Microbes: Metabolomic analysis of tropical forage silages, such as sheep grass, has shown elevated levels of oxidative stress markers, including 9-HODE, indicating its production during microbial fermentation. mdpi.com

Recombinant Escherichia coli : Engineered E. coli has been used as a biocatalyst to produce various fatty acid derivatives, demonstrating the potential for microbial systems to synthesize compounds like 9-HODE from precursors. researchgate.net

| Microbial Source | Compound(s) Detected/Produced | Context | Reference(s) |

| Gomphus floccosus | (10E,12E)-9-Oxo-10,12-octadecadienoic acid | Natural Product | medchemexpress.com |

| Silage Microbiome | 9-HODE | Fermentation Product | mdpi.com |

| Recombinant E. coli | Fatty Acid Derivatives | Biocatalysis | researchgate.net |

Mammalian Systems: Presence and Context

In mammals, 9-HODE is formed from the essential fatty acid linoleic acid through several enzymatic and non-enzymatic pathways. wikipedia.org It is often found alongside its isomer, 13-hydroxyoctadeca-10,12-dienoic acid (13-HODE). nih.govwikipedia.org

Formation and Presence:

Enzymatic Production: Enzymes such as cyclooxygenases (COX) and cytochrome P450 can metabolize linoleic acid to produce 9-HODE. wikipedia.orgnih.govwikipedia.org For instance, human umbilical vein endothelial cells convert linoleic acid into both 9-HODE and 13-HODE. nih.gov

Oxidative Stress: The formation of 9-HODE is particularly prominent under conditions of oxidative stress, where non-enzymatic free-radical oxidation of linoleic acid occurs. wikipedia.orgwikipedia.orgnih.gov

Tissues and Cells: 9-HODE has been detected in various mammalian cells and tissues. It is abundant in atherosclerotic lesions, where its generation is linked to oxidative stress. nih.gov It is also formed in endothelial cells and can be found esterified in the phospholipids (B1166683) of cellular membranes and in low-density lipoproteins (LDL). wikipedia.orgnih.gov

The presence of 9-HODE in mammalian systems is often associated with physiological and pathological processes, particularly those involving inflammation and oxidative stress. nih.govbham.ac.uknih.gov

| Mammalian System | Context of Occurrence | Key Enzymes/Processes | Reference(s) |

| Human Endothelial Cells | Conversion of linoleic acid | Cyclooxygenase | nih.gov |

| Human Liver Microsomes | Metabolism of linoleic acid | Cytochrome P450 | wikipedia.orgwikipedia.org |

| Atherosclerotic Lesions | Oxidative stress, inflammation | Non-enzymatic oxidation | nih.gov |

| Low-Density Lipoprotein (LDL) | Oxidation of lipoproteins | Free-radical oxidation | wikipedia.org |

Biosynthesis and Enzymatic Pathways of 9 Hydroxyoctadeca 10,12 Dienoic Acid

Precursor Substrates and Initial Oxygenation

The formation of 9-HODE begins with the oxygenation of a specific polyunsaturated fatty acid. This initial step is critical as it introduces the oxygen moiety that will ultimately form the hydroxyl group characteristic of 9-HODE.

Linoleic Acid as a Primary Substrate

Linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid, is the essential and primary precursor for the biosynthesis of 9-HODE. wikipedia.orgnih.govbham.ac.uk The process is initiated through the conversion of linoleic acid into hydroperoxy intermediates, namely 9-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE). nih.gov These hydroperoxides are subsequently reduced, often by peroxidases, to form the more stable hydroxyl derivatives, 9-HODE. nih.gov This conversion from linoleic acid can occur through several distinct enzymatic and non-enzymatic routes.

Enzymatic Catalysis in 9-Hydroxyoctadeca-10,12-dienoic acid Formation

The enzymatic production of 9-HODE is a highly regulated process characterized by the action of specific enzymes that ensure both regional and stereochemical precision.

Lipoxygenase (LOX) Mediated Biosynthesis

Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that catalyze the specific insertion of molecular oxygen into polyunsaturated fatty acids like linoleic acid. mdpi.commdpi.com The action of LOX is a key pathway in the formation of 9-HODE. bham.ac.uk Different lipoxygenases exhibit distinct regioselectivity and stereospecificity, leading to the formation of specific 9-HODE isomers. mdpi.com For instance, the murine equivalent of human 15(S)-lipoxygenase-2, known as 8(S)-lipoxygenase, primarily metabolizes linoleic acid to 9(S)-HpODE, which is then rapidly reduced to 9(S)-HODE. wikipedia.org Similarly, a 9S-LOX found in potatoes is used for the preparation of 9S-HPODE. tandfonline.com Conversely, a 9R-lipoxygenase from the cyanobacterium Nostoc sp. has been utilized for the stereospecific production of 9R-HODE. researchgate.net

Cyclooxygenase (COX) Involvement

Cyclooxygenase (COX) enzymes, well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, are also capable of metabolizing linoleic acid to form 9-HODE. wikipedia.orgmdpi.comwikipedia.org Both COX-1 and COX-2 isoforms can catalyze this reaction, although COX-2 demonstrates a greater preference for linoleic acid as a substrate. wikipedia.orgwikipedia.org The involvement of COX in this process is supported by findings that the production of 9-HODE in human umbilical vein endothelial cells is significantly diminished by COX inhibitors such as ibuprofen (B1674241) and acetylsalicylic acid. nih.gov

Stereospecificity and Regioselectivity in Enzymatic Production

A defining feature of enzymatic 9-HODE synthesis is the high degree of control over the resulting molecule's stereochemistry. The specific isomer produced is dependent on the catalyzing enzyme.

Cyclooxygenase (COX): COX-1 and COX-2 predominantly produce the 9(R)-HODE stereoisomer from linoleic acid, with only minor amounts of the 9(S)-HODE isomer being formed. wikipedia.orgwikipedia.org Studies in bovine endothelial cells have confirmed this preference, showing a significant predominance of the R isomer, a characteristic marker of COX activity. nih.gov

Lipoxygenase (LOX): In contrast, the stereochemical outcome of LOX-mediated synthesis depends on the specific enzyme. As noted, some LOX enzymes, such as murine 8(S)-lipoxygenase, produce 9(S)-HODE, while others, like the 9R-lipoxygenase from Nostoc sp., yield 9(R)-HODE. wikipedia.orgresearchgate.net

Another enzymatic pathway involves Cytochrome P450 microsomal enzymes, which metabolize linoleic acid into a mixture of 9(S)- and 9(R)-HpODE. These reactions typically produce mixtures where the R stereoisomer is dominant, for example, at an 80%/20% ratio of R to S in human liver microsomes. wikipedia.orgwikipedia.org

| Enzyme/Enzyme Family | Primary Substrate | Intermediate Product | Predominant 9-HODE Stereoisomer(s) |

|---|---|---|---|

| Cyclooxygenase (COX-1 & COX-2) | Linoleic Acid | 9(R)-HpODE | 9(R)-HODE |

| Lipoxygenase (LOX) - Murine 8(S)-LOX | Linoleic Acid | 9(S)-HpODE | 9(S)-HODE |

| Lipoxygenase (LOX) - Nostoc sp. 9R-LOX | Linoleic Acid | 9(R)-HpODE | 9(R)-HODE |

| Cytochrome P450 | Linoleic Acid | 9(R)-HpODE and 9(S)-HpODE | Mixture, with 9(R)-HODE predominating (~80/20 R/S ratio) |

Non-Enzymatic Formation Mechanisms

In addition to controlled enzymatic synthesis, 9-HODE can be formed through non-enzymatic mechanisms, particularly under conditions of oxidative stress. wikipedia.orgwikipedia.org This process involves the direct oxidation of linoleic acid by reactive oxygen species, such as those generated during free-radical reactions or through singlet-oxygen attacks. wikipedia.org

A key distinction of non-enzymatic formation is the lack of stereospecificity. Unlike enzymatic pathways that produce specific S or R isomers, non-enzymatic oxidation results in the formation of racemic mixtures, containing approximately equal amounts of 9(S)-HODE and 9(R)-HODE. wikipedia.orgnih.gov This non-specific production is a hallmark of tissues experiencing high levels of oxidative stress, such as in inflammation or within advanced atherosclerotic lesions. wikipedia.orgnih.gov

| Feature | Enzymatic Formation | Non-Enzymatic Formation |

|---|---|---|

| Catalyst | Specific enzymes (LOX, COX, Cytochrome P450) | Reactive Oxygen Species (Free radicals, singlet oxygen) |

| Conditions | Regulated physiological and pathological processes | Oxidative stress, inflammation |

| Stereochemical Outcome | Stereospecific (produces predominantly R or S isomers depending on the enzyme) | Non-specific (produces racemic mixtures of R and S isomers) |

Free-Radical Oxidation

The non-enzymatic synthesis of 9-HODE can be initiated by free-radical-induced oxidation of linoleic acid. wikipedia.org This process is a hallmark of oxidative stress in cells and tissues. The reaction mechanism involves the abstraction of a hydrogen atom from linoleic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a hydroperoxy radical, which is subsequently reduced to 9-hydroperoxyoctadeca-10,12-dienoic acid (9-HpODE). The final step is the reduction of the hydroperoxide group to a hydroxyl group, yielding 9-HODE. A key characteristic of this free-radical pathway is that it typically produces a racemic mixture, meaning it generates approximately equal amounts of the S and R stereoisomers of 9-HODE. wikipedia.org This is in contrast to enzymatic reactions, which are typically stereospecific.

Singlet Oxygen Reactions

Another non-enzymatic pathway for the formation of 9-HODE involves the reaction of singlet oxygen with linoleic acid. wikipedia.org Singlet oxygen, a high-energy state of molecular oxygen, can directly attack the double bonds of linoleic acid. This reaction leads to the formation of hydroperoxides, including 9-HpODE, which is the precursor to 9-HODE. Similar to free-radical oxidation, this pathway is associated with conditions of oxidative stress. The attack by singlet oxygen on linoleic acid can also produce other positional isomers of hydroxy fatty acids, such as 10-hydroxy-8E,12Z-octadecadienoic acid and 12-hydroxy-9Z-13-E-octadecadienoic acid. wikipedia.org The resulting hydroperoxides are then reduced to their corresponding stable hydroxy derivatives, including 9-HODE. wikipedia.org

Interconversion and Further Metabolic Transformations of 9-Hydroxyoctadeca-10,12-dienoic acid Derivatives

Once formed, 9-HODE can undergo further metabolic transformations. One significant pathway is its oxidation to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org This conversion is likely catalyzed by a hydroxy-fatty-acid dehydrogenase, similar to the enzyme that metabolizes other hydroxy fatty acids like 13-HODE into their corresponding oxo derivatives. wikipedia.orgmdpi.com

In addition to being a free molecule, 9-HODE can exist in an esterified form within complex lipids. For instance, it can be esterified at the sn-2 position of phosphatidylserine. wikipedia.org This esterified 9-HODE can serve as a storage pool within the cell. Upon cellular stimulation, it can be released as free 9-HODE through the action of enzymes such as cytosolic phospholipase A2, making it available to participate in cellular signaling or undergo further metabolism. wikipedia.org

Biological Activities and Signaling Mechanisms of 9 Hydroxyoctadeca 10,12 Dienoic Acid

Cellular and Molecular Regulation

Impact on Cell Proliferation and Apoptosis Pathways

9-Hydroxyoctadeca-10,12-dienoic acid (9-HODE) has been shown to exert significant effects on cell proliferation and apoptosis, key processes in cellular homeostasis and disease. Research indicates that 9-HODE can inhibit the proliferation of certain cell types by inducing cell cycle arrest. Specifically, in human keratinocytes and HaCaT cells, 9(S)-HODE has been observed to cause cell cycle arrest in the G0/G1-phase, thereby inhibiting proliferation frontiersin.org. This effect on the cell cycle is a critical mechanism by which 9-HODE can modulate cellular growth. A study on Drosophila S2 cells also demonstrated that 9-(S)-HODE treatment led to cell cycle arrest and a reduction in cell number bham.ac.uk.

In addition to its anti-proliferative effects, 9-HODE has been implicated in the induction of apoptosis, or programmed cell death. In the human U937 cell line, 9-HODE was found to enhance apoptosis nih.gov. The pro-apoptotic activity of 9-HODE is a crucial aspect of its biological function, particularly in the context of cancer biology. It is important to note that the stereochemistry of 9-HODE may play a role in its biological activity, as differential effects on cell growth and apoptosis have been observed between its enantiomers nih.govphysiology.org.

The molecular mechanisms underlying these effects are multifaceted. For instance, in the context of colorectal cancer cells, the apoptotic effect of 13(S)-HODE, a regioisomer of 9-HODE, was found to be mediated by the peroxisome proliferator-activated receptor-γ (PPARγ) nih.gov. While this study focused on 13-HODE, it highlights a potential pathway that could also be relevant for 9-HODE's activity, given that 9-HODE is also a PPARγ ligand wikipedia.org.

Table 1: Effects of 9-HODE on Cell Proliferation and Apoptosis

| Cell Line/System | Effect | Mechanism |

|---|---|---|

| Human U937 | Inhibition of proliferation, enhanced apoptosis | Increased proportion of cells in G0/G1 phase |

| Human keratinocytes, HaCaT cells | Inhibition of proliferation | Cell cycle arrest in G0/G1-phase |

| Drosophila S2 cells | Reduced cell number | Cell cycle arrest |

| Colorectal cancer cells | Differential effects on cell growth/apoptosis | Dependent on the enantiomer |

Modulation of Cellular Migration

The migration of cells is a fundamental process in development, immune response, and disease progression. 9-Hydroxyoctadeca-10,12-dienoic acid has been identified as a modulator of cellular migration. Specifically, the 9S-HODE isomer has demonstrated a potent, dose-dependent inhibitory effect on the migration of cultured porcine aortic endothelial cells and phytohaemagglutinin-stimulated human mononuclear cells nih.govebi.ac.uk. This inhibition was observed in the concentration range of 0.01 to 1 microM nih.govebi.ac.uk.

The mechanism behind this inhibition of cellular migration is an area of active research. One potential pathway involves the G protein-coupled receptor G2A (GPR132). In the context of nerve injury-induced neuropathic pain, activation of G2A in macrophages by 9-HODE was found to initiate signaling pathways (MyD88-PI3K-AKT) that trigger cytoskeleton remodeling and migration mdpi.com. While this study points to a role for the 9-HODE/G2A axis in promoting macrophage migration in a specific pathological context, it also underscores the importance of this signaling pathway in regulating cell movement. The inhibitory effects observed in other cell types suggest that the downstream consequences of 9-HODE signaling can be cell-type specific.

Table 2: Modulation of Cellular Migration by 9S-HODE

| Cell Type | Concentration Range | Observed Effect |

|---|---|---|

| Cultured porcine aortic endothelial cells | 0.01 - 1 µM | Strong, dose-dependent inhibition |

| Phytohaemagglutinin-stimulated human mononuclear cells | 0.01 - 1 µM | Strong, dose-dependent inhibition |

Effects on Lipid Accumulation and Metabolism

9-Hydroxyoctadeca-10,12-dienoic acid plays a significant role in the regulation of lipid metabolism, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). Both 9-HODE and its regioisomer 13-HODE are known to directly activate PPARγ wikipedia.org. This activation is a key mechanism by which these oxidized fatty acids influence the expression of genes involved in lipid uptake and storage.

In HepG2 cells, a human liver cancer cell line, 9-HODE has been shown to increase the expression of CD36 and Fatty Acid Synthase (FASN), genes that are involved in lipid uptake and production nih.gov. Furthermore, treatment with 9-HODE led to an increase in triglyceride concentrations in these cells nih.gov. These findings suggest that 9-HODE can promote steatosis, or the accumulation of fat, in liver cells.

Table 3: Effects of 9-HODE on Lipid Metabolism in HepG2 Cells

| Parameter | Effect of 9-HODE |

|---|---|

| Triglyceride Concentration | Increased |

| CD36 Expression | Increased |

| FASN Expression | Increased |

| PPARα Activation | Activated |

| PPARγ Activation | Activated |

Macrophage Reprogramming Modulation

Macrophages, versatile cells of the innate immune system, can adopt different functional phenotypes in response to microenvironmental cues. 9-Hydroxyoctadeca-10,12-dienoic acid has emerged as a significant modulator of macrophage function. The pro-inflammatory effects of 9-HODE in macrophages are, in part, mediated through the G protein-coupled receptor GPR132 (also known as G2A) nih.gov. GPR132 is highly expressed in macrophages and serves as a high-affinity receptor for 9-HODE nih.gov.

The activation of GPR132 by 9-HODE can trigger downstream signaling cascades that influence macrophage behavior. For instance, in the context of nerve injury, the interaction between 9-HODE and G2A in macrophages leads to the release of pro-inflammatory mediators such as TNFα and IL-6 mdpi.comnih.gov. This signaling axis is also involved in promoting macrophage migration mdpi.comnih.gov.

Furthermore, both 9-HODE and 13-HODE have been shown to increase the expression of Fatty Acid Binding Protein 4 (FABP4) in THP-1 monocytes and macrophages nih.govresearchgate.net. FABP4 is involved in lipid trafficking and is associated with inflammatory responses in macrophages. This induction of FABP4 by HODEs is mediated through PPAR-γ, but interestingly, the GPR132 receptor does not seem to be involved in this specific regulatory pathway nih.govresearchgate.net. This indicates that 9-HODE can influence macrophage function through distinct receptor-mediated pathways.

Anti-Leukemia Activity (e.g., Acute Myeloid Leukemia)

9-Hydroxyoctadeca-10,12-dienoic acid has demonstrated anti-leukemic properties, particularly against acute myeloid leukemia (AML). Studies on the human AML cell line HL-60 have shown that 9S-HODE exerts cytotoxic effects and induces apoptosis ebi.ac.uk. This suggests a potential therapeutic role for this compound in the treatment of leukemia.

The anti-leukemic activity of 9S-HODE appears to be mediated, at least in part, through the regulation of microRNA (miRNA) expression. Research has indicated that 9S-HODE exerts its anti-AML effect by modulating the miR-361-3p/BTG2 axis ebi.ac.uk. MiR-361-3p and its target, B-cell translocation gene 2 (BTG2), are involved in the control of cell proliferation and apoptosis. The finding that 9S-HODE can influence this regulatory network provides a mechanistic insight into its anti-cancer properties. A proteomic analysis of HL-60 cells treated with 9S-HODE revealed that it significantly altered the abundance of 23 proteins involved in processes such as mRNA metabolism, protein binding, DNA replication, and apoptosis, further highlighting the multi-faceted mechanism of its anti-leukemic action.

Table 4: Anti-Leukemia Activity of 9S-HODE in HL-60 Cells

| Effect | Molecular Mechanism |

|---|---|

| Reduced cell viability | Regulation of miR-361-3p/BTG2 axis |

| Induced apoptosis | Alteration of proteins involved in apoptosis |

| Cytotoxicity | Affecting multiple cellular pathways |

Receptor-Mediated Signaling

The biological activities of 9-Hydroxyoctadeca-10,12-dienoic acid are largely initiated through its interaction with specific cellular receptors. Two key receptor families have been identified as primary targets for 9-HODE: the G protein-coupled receptor GPR132 (G2A) and the nuclear receptor family of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.

GPR132, also known as G2A, is a high-affinity receptor for 9-HODE nih.gov. This receptor is expressed in various immune cells, including macrophages, and also in TRPV1-positive primary sensory neurons frontiersin.org. The binding of 9-HODE to GPR132 can initiate a range of intracellular signaling events. For example, activation of GPR132 by 9-HODE can lead to intracellular calcium mobilization, activation of c-Jun N-terminal kinase (JNK), and inhibition of cAMP accumulation frontiersin.org. In macrophages, this receptor-ligand interaction is crucial for mediating pro-inflammatory responses and cell migration mdpi.comnih.gov.

In addition to its effects via GPR132, 9-HODE can directly enter the cell and bind to nuclear receptors. Specifically, 9-HODE and its counterparts are recognized as ligands for PPARγ wikipedia.org. PPARs are transcription factors that, upon ligand activation, regulate the expression of a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation. The activation of PPARγ by 9-HODE appears to be responsible for its ability to induce the expression of PPARγ-inducible genes in human monocytes and stimulate their maturation into macrophages wikipedia.org. Structural studies have revealed that two molecules of 9-HODE can simultaneously bind within the ligand-binding pocket of PPARγ, leading to the activation of the receptor researchgate.net.

The dual ability of 9-HODE to signal through both a cell surface G protein-coupled receptor and an intracellular nuclear receptor allows it to exert a complex and pleiotropic range of biological effects, from rapid signaling events initiated at the plasma membrane to longer-term changes in gene expression.

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

9-Hydroxyoctadeca-10,12-dienoic acid is recognized as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and carbohydrate metabolism. nih.govnih.govmdpi.com Specifically, 9-HODE, along with its 13-HODE counterpart, directly activates PPARγ. nih.govnih.gov This activation is significant in the context of cellular differentiation, as it has been shown to induce the transcription of PPARγ-inducible genes in human monocytes, thereby stimulating their maturation into macrophages. nih.govnih.gov

Further research has demonstrated that two molecules of 9-HODE can bind simultaneously to the ligand-binding pocket of PPARγ. nih.gov One molecule binds in a canonical position adjacent to helix 12, forming hydrogen bonds with several amino acid residues, an interaction observed with other PPARγ ligands. nih.gov The second 9-HODE molecule positions itself between helix 3 and the beta-sheet, where its carboxylate group forms a salt bridge with an arginine residue. nih.gov

In addition to PPARγ, transactivation assays have indicated that 9-HODE can also activate PPARα. semanticscholar.org This interaction suggests a role for 9-HODE in promoting fatty acid uptake and synthesis, as studies in HepG2 cells have shown that 9-HODE increases the expression of genes such as CD36, FASN, and FoxA2, which are involved in these processes. semanticscholar.orgdiabetesjournals.org

| PPAR Isotype | Nature of Interaction | Observed Downstream Effects | Cell/System Studied |

|---|---|---|---|

| PPARγ | Direct activation | Induction of PPARγ-inducible genes, stimulation of monocyte maturation to macrophages, upregulation of FABP4 expression. nih.govnih.govahajournals.org | Human monocytes, THP-1 cells. nih.govnih.govahajournals.org |

| PPARα | Activation | Increased expression of genes involved in lipid uptake and production (CD36, FASN, FoxA2). semanticscholar.orgdiabetesjournals.org | HepG2 cells. semanticscholar.orgdiabetesjournals.org |

G Protein-Coupled Receptor 132 (GPR132) Activation

9-HODE has been identified as a potent ligand for the G Protein-Coupled Receptor 132 (GPR132), also known as G2A. mdpi.commdpi.com This receptor is highly expressed in macrophages, particularly within atherosclerotic plaques. mdpi.com The activation of GPR132 by 9-HODE is a key mechanism through which this lipid mediator exerts pro-inflammatory effects. mdpi.commdpi.com

The signaling cascade initiated by the 9-HODE/GPR132 interaction involves the Gαq subunit and the subsequent activation of protein kinase C (PKC). mdpi.com This pathway can lead to the sensitization of other receptors, such as TRPV1. mdpi.com Studies have shown that 9-HODE is a more potent activator of GPR132 than its isomer, 13-HODE. The activation of GPR132 by 9-HODE has been linked to various cellular responses, including the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) in keratinocytes.

NRF2 Activity Stimulation

The direct stimulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by 9-HODE is not as clearly defined as its interactions with PPARs and GPR132. NRF2 is a primary regulator of the antioxidant response. While 9-HODE is a known marker of lipid peroxidation and is thus associated with conditions of oxidative stress that would trigger NRF2 activation, a direct agonistic effect of 9-HODE on the NRF2 pathway has not been definitively established. Research has shown that other oxidized linoleic acid metabolites, such as 13-oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), can exert anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway.

Roles in Biological Processes

Involvement in Oxidative Stress Responses

9-HODE is a stable oxidation product of linoleic acid, and its formation is heightened under conditions of oxidative stress. nih.govmdpi.com Consequently, it is often considered a biomarker for oxidative stress in various pathological and physiological states. Tissues undergoing oxidative stress, such as those affected by inflammation, inadequate blood flow, or neurodegenerative diseases, show increased production of 9-HODE. nih.govnih.gov The generation of 9-HODE can occur through non-enzymatic, free-radical-induced oxidation of linoleic acid. nih.gov

Participation in Inflammatory Pathways

9-HODE is actively involved in inflammatory processes, often exhibiting pro-inflammatory properties. mdpi.commdpi.com A primary mechanism for its pro-inflammatory action is through the activation of the GPR132 receptor, which is particularly relevant in the context of atherosclerosis, where 9-HODE is abundant in advanced lesions. mdpi.com The activation of GPR132 by 9-HODE can lead to the production of pro-inflammatory cytokines. For instance, in human keratinocytes, 9-HODE stimulates the production of IL-6 and IL-8. mdpi.com Furthermore, 9-HODE, along with other oxidized lipids in low-density lipoprotein, can stimulate the expression and release of interleukin 1β from human macrophages, a cytokine implicated in the progression of atherosclerosis. nih.gov

Contributions to Immune System Modulation

9-HODE plays a role in modulating the immune system, particularly in the function of monocytes and macrophages. mdpi.com Its interaction with PPARγ is crucial for the differentiation of monocytes into macrophages. nih.gov In the context of atherosclerosis, the effects of 9-HODE on macrophages can be complex. In later stages of the disease, the pro-inflammatory actions of 9-HODE, mediated by GPR132, are thought to contribute to the progression of atherosclerotic lesions. mdpi.com GPR132 is expressed on immune cells, including macrophages and T cells, and its activation by 9-HODE can influence immune cell responses. mdpi.com

| Biological Process | Role of 9-HODE | Key Mechanisms | Associated Conditions |

|---|---|---|---|

| Oxidative Stress | Biomarker and product of oxidative stress. nih.gov | Non-enzymatic, free-radical oxidation of linoleic acid. nih.gov | Inflammation, ischemia, neurodegenerative diseases. nih.govnih.gov |

| Inflammation | Pro-inflammatory mediator. mdpi.commdpi.com | Activation of GPR132, leading to cytokine production (e.g., IL-6, IL-8, IL-1β). nih.govmdpi.commdpi.com | Atherosclerosis. mdpi.com |

| Immune Modulation | Modulates monocyte and macrophage function. mdpi.com | PPARγ activation leading to monocyte differentiation; GPR132 activation influencing macrophage activity. nih.govmdpi.com | Atherosclerosis. mdpi.com |

Plant-Specific Roles of 9-Hydroxyoctadeca-10,12-dienoic acid

9-Hydroxyoctadeca-10,12-dienoic acid (9-HODE) is an oxylipin, a family of oxygenated fatty acid-derived signaling molecules, that plays a significant role in plant physiology, particularly in orchestrating defense mechanisms against pathogens and interacting with various phytohormone signaling pathways. It is a product of the 9-lipoxygenase (9-LOX) pathway, which operates in parallel with the 13-lipoxygenase (13-LOX) pathway responsible for the biosynthesis of jasmonic acid (JA). While both pathways contribute to the plant's defense arsenal, the products of the 9-LOX pathway, including 9-HODE, have distinct signaling roles.

Jasmonate Signaling and Defense Mechanisms

The oxylipin signaling pathways, which include both the 9-LOX and 13-LOX branches, are integral to plant defense responses. The 13-LOX pathway leads to the production of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which are well-established regulators of defense against necrotrophic pathogens and insects. nih.gov The 9-LOX pathway, which generates 9-HODE, also plays a crucial role in plant immunity, often by modulating different aspects of the defense response.

Research in Arabidopsis thaliana has shown that oxylipins derived from the 9-LOX pathway are involved in regulating defense responses. nih.gov Studies using mutants have revealed that the 9-LOX pathway is important for both local and systemic defense responses. For instance, mutants with impaired 9-LOX activity exhibit increased susceptibility to certain pathogens, highlighting the importance of this pathway in mounting an effective defense. nih.govapsnet.org

The defensive role of the 9-LOX pathway is linked to its ability to induce cell wall-based defenses. 9-HODE and its related ketone derivative, 9-keto-10,12-octadecadienoic acid (9-KODE), have been shown to be key signaling molecules in this process. nih.gov These oxylipins can trigger the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack. This reinforcement of the cell wall acts as a physical barrier, impeding the progress of invading pathogens. nih.gov

Furthermore, the 9-LOX pathway and its products are not only involved in induced defenses but also contribute to basal resistance against pathogens. The modulation of root-specific defense gene expression has been linked to the activity of maize 9-lipoxygenase, ZmLOX3, indicating a role for 9-LOX-derived oxylipins in tissue-specific defense strategies. apsnet.org

Key Research Findings on 9-HODE and Plant Defense

| Finding | Organism | Key Implication |

|---|---|---|

| 9-LOX-derived oxylipins, including 9-HODE, induce cell wall-based defenses such as callose deposition. | Arabidopsis thaliana | Demonstrates a specific mechanism by which 9-HODE contributes to pathogen resistance. |

| Mutants with defective 9-LOX activity show increased susceptibility to pathogens. | Arabidopsis thaliana | Provides genetic evidence for the essential role of the 9-LOX pathway in plant immunity. |

| ZmLOX3, a maize 9-lipoxygenase, controls the root-specific expression of defense genes. | Zea mays (Maize) | Highlights the tissue-specific roles of the 9-LOX pathway in plant defense. |

Interactions with Phytohormone Pathways

The signaling networks in plants are complex, with extensive crosstalk between different hormone pathways. 9-HODE and other 9-LOX-derived oxylipins are key players in this intricate web of interactions, most notably with the brassinosteroid (BR) signaling pathway.

A significant breakthrough in understanding the function of 9-HODE in plant defense was the discovery of its sequential action with brassinosteroid signaling. nih.gov Research has demonstrated that 9-LOX-derived oxylipins, including 9-HODE, induce the biosynthesis and signaling of brassinosteroids. This activation of the BR pathway is crucial for the subsequent induction of cell wall-based defense responses, such as callose deposition. nih.gov This finding establishes a clear signaling cascade where 9-HODE acts upstream of brassinosteroids to fortify the plant against pathogen attack.

The interaction between the 9-LOX and BR pathways is further supported by genetic studies. Mutants that are insensitive to 9-HODE and those with defects in BR signaling both show compromised cell wall-based defenses and increased susceptibility to pathogens. nih.gov Conversely, constitutive activation of BR signaling can enhance these defenses, providing further evidence for the cooperative role of these two pathways in plant immunity. nih.gov

While the interaction with brassinosteroids is a prominent feature of 9-HODE signaling, the broader oxylipin pathways, including both 9-LOX and 13-LOX branches, are known to interact with other major defense-related hormones such as salicylic acid (SA) and ethylene (ET). The balance and interplay between these hormonal pathways are critical in determining the outcome of a plant's interaction with a pathogen. For instance, the maize 9-lipoxygenase, ZmLOX3, appears to act as a root-specific suppressor of the jasmonic acid, salicylic acid, and ethylene signaling pathways, suggesting a role for 9-LOX-derived oxylipins in fine-tuning defense responses to channel resources towards growth under specific conditions. apsnet.org

Interactions of 9-HODE with Phytohormone Pathways

| Interacting Pathway | Nature of Interaction | Functional Outcome |

|---|---|---|

| Brassinosteroids (BRs) | 9-HODE induces BR biosynthesis and signaling. | Activation of cell wall-based defenses and enhanced pathogen resistance. |

| Jasmonic Acid (JA), Salicylic Acid (SA), Ethylene (ET) | The 9-LOX pathway can modulate the signaling of these key defense hormones in a tissue-specific manner. | Fine-tuning of the overall defense response and balancing growth-defense trade-offs. |

Analytical Methodologies for 9 Hydroxyoctadeca 10,12 Dienoic Acid Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and critical step in the analysis of 9-HODE from biological matrices like plasma, serum, and tissues is the extraction of the analyte from interfering substances. nih.gov Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. For lipids like 9-HODE, organic solvents such as ethyl acetate (B1210297) or diethyl ether are used to extract them from aqueous biological samples. researchgate.net While effective, LLE can be labor-intensive and time-consuming. nih.gov

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, selectivity, and potential for automation. nih.govnih.gov This technique utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest or the interfering components of the sample. nih.govnih.gov For 9-HODE and other lipids, reversed-phase sorbents like C8 or C18 are commonly employed. mdpi.com The general SPE procedure involves:

Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction with the sample.

Sample Loading: The biological sample, often diluted with a buffer, is passed through the sorbent. thermofisher.com

Washing: Interfering compounds are removed by washing the sorbent with a specific solvent. researchgate.net

Elution: The retained 9-HODE is then recovered from the sorbent using an elution solvent. thermofisher.com

A novel SPE method has been shown to provide equivalent or better recovery and reproducibility for a broad range of lipids compared to traditional LLE methods, with significant time and labor savings. nih.gov

Saponification: In many biological systems, 9-HODE exists in both free and esterified forms, bound to molecules like phospholipids (B1166683), glycerides, and cholesterol. wikipedia.org To measure the total 9-HODE content, a saponification step is often employed. wikipedia.org This process uses a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to hydrolyze the ester bonds and release the free fatty acid. wikipedia.orgwikipedia.org

Sample Pre-treatment: Prior to extraction, biological samples often require pre-treatment. For instance, blood samples are typically centrifuged to separate plasma or serum from red blood cells. thermofisher.com Tissue samples need to be homogenized to release the cellular contents.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating 9-HODE from other structurally similar compounds, including its isomers like 13-HODE.

HPLC is a cornerstone technique for the analysis of 9-HODE and other oxidized linoleic acid metabolites. cabidigitallibrary.orgnih.gov

Normal-Phase HPLC: This method utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It has been successfully used for the simultaneous determination of 9-HODE and its isomers in meat products. cabidigitallibrary.org An isocratic elution with a mobile phase of n-hexane, isopropanol (B130326), and acetic acid on a silica (B1680970) column can effectively separate these compounds. cabidigitallibrary.org

Reversed-Phase HPLC: In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. It is widely applied in the separation of various lipids.

Chiral-Phase HPLC: 9-HODE exists as two enantiomers, 9(S)-HODE and 9(R)-HODE, which may have different biological activities. wikipedia.org Chiral-phase HPLC is specifically designed to separate these enantiomers. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov For instance, a Chiralcel OD-H column with a mobile phase of hexane (B92381) and isopropanol has been used to analyze the enantiomeric composition of 9-HODE in human epidermis. researchgate.net

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Normal-Phase HPLC | Silica | n-hexane/isopropanol/acetic acid | Separation of 9-HODE and its isomers in meat products | cabidigitallibrary.org |

| Chiral-Phase HPLC | Chiralcel OD-H | hexane/isopropanol | Separation of 9(S)-HODE and 9(R)-HODE enantiomers | researchgate.net |

Gas chromatography is another powerful technique for the analysis of fatty acids. However, due to the low volatility of 9-HODE, a derivatization step is necessary before GC analysis. gcms.czweber.hu

Derivatization: This process chemically modifies the analyte to increase its volatility and thermal stability. gcms.cz Common derivatization methods for compounds with hydroxyl and carboxyl groups, like 9-HODE, include:

Silylation: This involves replacing the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Methylation: The carboxylic acid group can be converted to a methyl ester.

Pentafluorobenzyl (PFB) esterification: This is another method used for derivatizing fatty acids for GC-MS analysis. nih.gov

After derivatization, the resulting TMS methylate of 9-HODE can be separated on a capillary column, such as a DB-1 fused silica gel column. gsartor.org

UHPLC offers faster separations and higher resolution compared to conventional HPLC. When coupled with differential ion mobility spectrometry (DMS), it provides an additional dimension of separation. DMS separates ions in the gas phase based on their different mobilities in a high-frequency electric field. This technique, also referred to as high-field asymmetric waveform ion mobility spectrometry (FAIMS), can separate isomers that may be difficult to resolve by chromatography alone. The integration of UHPLC with DMS and high-resolution mass spectrometry offers a powerful tool for in-depth metabolomic studies, including the analysis of complex lipid profiles. nih.gov

Spectrometric Detection and Quantification

Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification of 9-HODE.

Mass spectrometry is the most widely used detection method for 9-HODE due to its high sensitivity and specificity. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of lipids. In the negative ion mode, 9-HODE readily forms a deprotonated molecule [M-H]⁻. nih.govlipidmaps.org

Tandem Mass Spectrometry (MS/MS): For enhanced specificity and quantification, tandem mass spectrometry is employed. lipidmaps.org This involves the selection of the precursor ion (the deprotonated 9-HODE molecule) and its fragmentation to produce characteristic product ions. lipidmaps.org The transition from the precursor ion to a specific product ion is monitored in a technique called Multiple Reaction Monitoring (MRM), which is highly selective and sensitive for quantification. nih.govlipidmaps.org

Although 9-HODE and its isomer 13-HODE have nearly the same retention time and precursor ion mass, they can be distinguished and quantified using specific product ions in MS/MS analysis. lipidmaps.orgnih.gov For 9-HODE, a characteristic product ion is observed at a mass-to-charge ratio (m/z) of 171, which results from the cleavage adjacent to the hydroxyl group. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 9-HODE | 295.2 | 171.1 | nih.govnih.gov |

| 13-HODE | 295.2 | 195.1 | nih.govlipidmaps.org |

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high mass accuracy, which aids in the confident identification of metabolites. nih.gov

By combining these advanced analytical methodologies, researchers can accurately and reliably measure 9-Hydroxyoctadeca-10,12-dienoic acid in various biological samples, facilitating a deeper understanding of its role in health and disease.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, COSY, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 9-HODE. np-mrd.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign the proton (¹H) and carbon (¹³C) signals and to confirm the molecule's connectivity and stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton. For 9-HODE, distinct signals are expected for the terminal methyl group, the aliphatic chain methylene (B1212753) groups, protons adjacent to the hydroxyl group and carboxylic acid, and the olefinic protons of the conjugated diene system. The olefinic protons, in particular, appear in a characteristic downfield region (typically 5-6.5 ppm) due to the deshielding effect of the double bonds. openochem.org

The ¹³C NMR spectrum reveals the chemical shift for each carbon atom in the molecule. Key signals would include those for the carboxylic acid carbonyl carbon (downfield), the carbon bearing the hydroxyl group, the sp² hybridized carbons of the conjugated double bonds, and the sp³ hybridized carbons of the aliphatic chain.

2D NMR: Two-dimensional NMR experiments provide correlation data that establishes the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 9-HODE, COSY spectra would show correlations between adjacent protons along the fatty acid chain, which is critical for piecing together the spin systems and confirming the sequence of methylene groups. It would also confirm the coupling between the olefinic protons and their adjacent protons at C9 and C13.

HSQC (Heteronuclear Single Quantum Coherence): While not explicitly requested, HSQC is a standard 2D technique used alongside HMBC. It shows direct one-bond correlations between protons and the carbons they are attached to, simplifying the assignment of the ¹³C spectrum.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, regardless of whether they are scalar-coupled. This is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bonds, by observing through-space correlations between olefinic protons.

The following table outlines the expected NMR data for 9-HODE based on its known structure and typical chemical shifts for similar fatty acids.

Interactive Table: Expected NMR Assignments for 9-Hydroxyoctadeca-10,12-dienoic acid

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 1 (-COOH) | ~11-12 (broad s) | ~175-180 | - | H2, H3 |

| 2 (-CH₂) | ~2.3 (t) | ~34 | H3 | C1, C3, C4 |

| 3 (-CH₂) | ~1.6 (quint) | ~25 | H2, H4 | C1, C2, C4, C5 |

| 4-7 (-CH₂) | ~1.3-1.4 (m) | ~29-30 | Adjacent CH₂ | - |

| 8 (-CH₂) | ~1.5 (m) | ~37 | H7, H9 | C7, C9, C10 |

| 9 (-CHOH) | ~4.1 (m) | ~73 | H8, H10 | C8, C10, C11 |

| 10 (=CH-) | ~5.5-6.0 (m) | ~125-135 | H9, H11 | C8, C9, C12 |

| 11 (=CH-) | ~6.0-6.5 (m) | ~125-135 | H10, H12 | C9, C13 |

| 12 (=CH-) | ~5.5-6.0 (m) | ~125-135 | H11, H13 | C10, C14 |

| 13 (-CH₂) | ~2.1 (q) | ~32 | H12, H14 | C11, C12, C14, C15 |

| 14-17 (-CH₂) | ~1.3 (m) | ~22-31 | Adjacent CH₂ | - |

| 18 (-CH₃) | ~0.9 (t) | ~14 | H17 | C16, C17 |

UV and IR Spectroscopy for Structural Elucidation

UV Spectroscopy: Ultraviolet (UV) spectroscopy is particularly effective for identifying chromophores within a molecule. The defining structural feature of 9-HODE is its conjugated diene system (two alternating double bonds). This system absorbs UV light, and its presence is confirmed by a characteristic strong absorbance maximum (λmax) at approximately 234 nm. gsartor.org This distinct absorption is a hallmark of conjugated dienes in lipid hydroperoxides and their corresponding hydroxy derivatives, making UV detection a straightforward method for identifying and quantifying these compounds during chromatographic separation. gsartor.org

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 9-HODE would display several characteristic absorption bands confirming its structure.

Interactive Table: Characteristic IR Absorption Bands for 9-HODE

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200–3600 | Strong, Broad |

| Carboxylic Acid (O-H) | Stretching | 2500–3300 | Very Broad |

| Alkane (C-H) | Stretching | 2850–3000 | Strong, Sharp |

| Alkene (=C-H) | Stretching | 3000–3100 | Medium, Sharp |

| Carboxylic Acid (C=O) | Stretching | 1700–1725 | Strong, Sharp |

| Alkene (C=C) | Stretching (conjugated) | 1600–1680 | Medium to Weak |

| Alcohol (C-O) | Stretching | 1050–1150 | Medium |

The broad O-H stretching band from the alcohol and the very broad O-H band from the carboxylic acid are highly diagnostic. pressbooks.publibretexts.org The strong carbonyl (C=O) stretch confirms the carboxylic acid functionality, while the C=C stretching vibrations, although potentially weak, confirm the presence of the double bonds. maricopa.edu The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that can be used to confirm the identity of the compound by comparison with a reference spectrum. libretexts.org

Isotope Dilution Assays and Quantification Strategies

Accurate quantification of 9-HODE in complex biological matrices is essential for understanding its physiological and pathological roles. Isotope dilution mass spectrometry is the gold standard for this purpose, offering high sensitivity and specificity. This strategy involves adding a known amount of a stable isotope-labeled internal standard (IS) to the sample prior to extraction and analysis.

The ideal internal standard is an isotopologue of the analyte, such as ¹⁸O₂-labeled or deuterium-labeled 9-HODE. np-mrd.org This standard is chemically identical to the endogenous 9-HODE and therefore behaves the same way during sample preparation, extraction, derivatization, and chromatographic separation. Any loss of analyte during the procedure will be matched by a proportional loss of the internal standard, allowing for accurate correction and precise quantification.

The analysis is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GC-MS: For GC-MS analysis, 9-HODE is often derivatized, for example, by methylation of the carboxylic acid and trimethylsilylation of the hydroxyl group, to increase its volatility and thermal stability. np-mrd.org

LC-MS/MS: This is a widely used high-throughput method. researchgate.net The sample is introduced into the mass spectrometer via an HPLC system. Quantification is commonly achieved using multiple reaction monitoring (MRM) in negative ion mode. In this technique, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and minimizes interference from the sample matrix.

Interactive Table: Mass Spectrometry Parameters for 9-HODE Quantification

| Parameter | Description | Typical Value / Transition |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Negative |

| Precursor Ion ([M-H]⁻) | Deprotonated 9-HODE molecule | m/z 295.2 |

| Product Ion (MRM) | Characteristic fragment ion for 9-HODE | m/z 171 |

| Internal Standard | Stable isotope-labeled 9-HODE | e.g., ¹⁸O₂-9-HODE, d₄-9-HODE |

| IS Precursor Ion | Deprotonated internal standard | e.g., m/z 299.2 (for ¹⁸O₂) |

| IS Product Ion | Characteristic fragment of internal standard | Varies with labeling |

The use of a specific precursor-to-product ion transition (e.g., m/z 295 → 171 for 9-HODE) allows for its differentiation from its isomer, 13-HODE, which, despite having the same precursor ion, yields a different characteristic product ion (m/z 195). By comparing the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard, a precise and accurate concentration can be determined.

Synthetic Approaches and Derivatization Studies of 9 Hydroxyoctadeca 10,12 Dienoic Acid

Chemoenzymatic Synthesis

Chemoenzymatic synthesis is a powerful approach that combines the high selectivity of enzymatic reactions with the versatility of chemical transformations. This methodology is particularly well-suited for the synthesis of stereochemically pure isomers of 9-HODE. The general strategy involves the enzymatic introduction of a hydroperoxy group into linoleic acid, followed by a chemical reduction to the corresponding hydroxy derivative.

Lipoxygenases (LOXs) are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids with high regio- and stereoselectivity. Different sources of lipoxygenases provide access to different isomers of 9-HODE. For instance, lipoxygenase from tomatoes can be used to synthesize (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid (9S-HPODE) from linoleic acid. This intermediate is then reduced to (9S,10E,12Z)-9-hydroxy-10,12-dienoic acid (9S-HODE) using a reducing agent such as stannous chloride (SnCl₂). Similarly, recombinant Arabidopsis 9S-LOX can be employed for the same transformation.

For the synthesis of the (R)-enantiomer, recombinant Escherichia coli cells expressing 9R-lipoxygenase from Nostoc sp. have been utilized. This biocatalyst stereospecifically produces 9R-HODE from linoleic acid. These chemoenzymatic methods are advantageous for their high stereoselectivity, yielding enantiomerically pure products that are essential for studying the specific biological roles of each isomer.

Table 1: Enzymes Used in the Chemoenzymatic Synthesis of 9-HODE Isomers

| Enzyme Source | Product Stereochemistry | Reference |

| Tomato Lipoxygenase | 9S-HODE | nih.gov |

| Recombinant Arabidopsis 9S-LOX | 9S-HODE | researchgate.net |

| Recombinant E. coli expressing Nostoc sp. 9R-Lipoxygenase | 9R-HODE | researchgate.net |

Chemical Synthesis Strategies

Purely chemical synthesis provides an alternative route to 9-HODE and its analogs, offering the flexibility to introduce modifications that are not possible with enzymatic methods. These strategies often involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemistry and regiochemistry.

Allylic Hydroxylation Reactions

Allylic hydroxylation is a direct method for introducing a hydroxyl group at a position adjacent to a double bond. For the synthesis of 9-HODE from linoleic acid, this involves the hydroxylation at the C-9 position. One reagent used for this purpose is selenium dioxide (SeO₂). The reaction of linoleic acid methyl ester with selenium dioxide yields a mixture of monohydroxylated derivatives, including 9-hydroxy-10E,12Z-octadecadienoic acid and 9-hydroxy-10E,12E-octadecadienoic acid methyl esters. researchgate.net While this method provides access to 9-HODE, it typically results in a mixture of isomers, necessitating purification to isolate the desired compound.

Enantioselective Synthesis

The enantioselective synthesis of 9-HODE is crucial for obtaining specific stereoisomers without relying on enzymatic reactions. While a direct total synthesis of 9-HODE using chiral catalysts is not extensively documented in readily available literature, established methods in asymmetric synthesis can be applied. Strategies such as the Sharpless asymmetric epoxidation can be employed to create a chiral epoxide intermediate from a simpler achiral precursor. This epoxide can then be opened regioselectively to install the hydroxyl group with the desired stereochemistry, followed by further modifications to construct the full carbon chain of 9-HODE.

For instance, a similar approach has been used in the stereoselective total synthesis of other polyunsaturated fatty acid derivatives, where a Sharpless enantioselective epoxidation was a key step to install a chiral oxirane unit. mdpi.com The use of chiral catalysts, such as chiral phosphoric acids or metal-ligand complexes, in asymmetric transformations is a well-established field and provides a viable, albeit challenging, route to the enantioselective total synthesis of both (S)-9-HODE and (R)-9-HODE.

Preparation of Analogs and Metabolites for Functional Studies

To investigate the structure-activity relationships and metabolic pathways of 9-HODE, researchers synthesize a variety of analogs and metabolites. These modified compounds can have altered stability, binding affinity for receptors, or metabolic fates, providing valuable insights into the biological roles of 9-HODE.

One important metabolite of 9-HODE is 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE). This compound is formed by the oxidation of the hydroxyl group of 9-HODE. The synthesis of 9-oxo-ODE can be achieved through the oxidation of synthetically prepared 9-HODE. tandfonline.comfrontiersin.org Studies on 9-oxo-ODE have revealed its own biological activities, such as the activation of peroxisome proliferator-activated receptor alpha (PPARα). caymanchem.comnih.gov

Furthermore, various analogs of 9-HODE have been synthesized to probe their biological functions. For example, amide derivatives of a related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, have been prepared to explore their potential as glucose uptake promoters. nih.gov The synthesis of stable analogs is another important area. For related lipid mediators, stable analogs have been designed to be resistant to metabolic inactivation, such as esterification or oxidation, allowing for a more sustained biological effect in functional studies. nih.gov The preparation of epoxy-keto derivatives of 9-HODE has also been reported, which are formed through the degradation of 9-hydroperoxy-linoleic acid. nih.govtandfonline.com These synthetic efforts provide a toolbox of chemical probes to dissect the complex biology of 9-HODE and its metabolites.

Table 2: Examples of Synthesized 9-HODE Analogs and Metabolites for Functional Studies

| Compound | Synthetic Approach | Purpose of Synthesis |

| 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE) | Oxidation of 9-HODE | Investigation of metabolite bioactivity |

| Amide analogs of (E)-9-oxooctadec-10-en-12-ynoic acid | Amide coupling from the carboxylic acid | Structure-activity relationship studies for promoting glucose uptake |

| Stable analogs of related hydroxy-epoxy-octadecenoates | Multi-step chemical synthesis to introduce blocking groups | To create metabolically stable probes for functional studies |

| Epoxy-keto derivatives of 9-HODE | Degradation of 9-hydroperoxy-linoleic acid | To study the products of oxidative metabolism |

Applications and Research Directions in 9 Hydroxyoctadeca 10,12 Dienoic Acid Studies

Structure-Activity Relationship Investigations

9-Hydroxyoctadeca-10,12-dienoic acid is a term that encompasses several stereoisomers, each with distinct structural features that influence their biological activity. The primary forms are 9(S)-HODE and 9(R)-HODE, which differ in the stereochemistry of the hydroxyl group at the 9th carbon position. wikipedia.org Further variations arise from the geometry of the conjugated double bonds at positions 10 and 12, which can be in either a cis (Z) or trans (E) configuration. wikipedia.org These structural nuances are critical in determining how 9-HODE interacts with biological systems.

Research has shown that the different isomers of 9-HODE can have overlapping but not identical biological effects. wikipedia.org For instance, the anti-inflammatory properties of related hydroxy fatty acids have been shown to be dependent on their specific structure. researchgate.net The positioning and orientation of the hydroxyl group and the conformation of the diene system are key determinants of their binding to cellular receptors and enzymes. nih.gov Understanding these structure-activity relationships is fundamental for elucidating the precise roles of each isomer in physiological and pathological processes.

Table 1: Key Isomers of 9-Hydroxyoctadeca-10,12-dienoic acid

| Isomer Name | Abbreviation | Key Structural Features |

| (9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid | 9(S)-HODE | S-configuration at the 9-carbon, trans double bond at C10, cis double bond at C12. nih.gov |

| (9R,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid | 9(R)-HODE | R-configuration at the 9-carbon, trans double bond at C10, cis double bond at C12. wikipedia.org |

| (9S,10E,12E)-9-Hydroxyoctadeca-10,12-dienoic acid | 9(S)-EE-HODE | S-configuration at the 9-carbon, trans double bonds at C10 and C12. wikipedia.org |

| (9R,10E,12E)-9-Hydroxyoctadeca-10,12-dienoic acid | 9(R)-EE-HODE | R-configuration at the 9-carbon, trans double bonds at C10 and C12. wikipedia.org |

Role as a Biomarker in Biological Systems

9-HODE, along with its isomer 13-hydroxyoctadecadienoic acid (13-HODE), is increasingly recognized as a biomarker for oxidative stress. physiology.org These oxidized linoleic acid metabolites (OXLAMs) are formed from the oxidation of linoleic acid, a process that can be either enzymatic or non-enzymatic, particularly under conditions of oxidative stress. wikipedia.orgnih.gov Consequently, elevated levels of 9-HODE have been associated with a variety of physiological and pathological states. physiology.org

Studies have demonstrated a correlation between increased 9-HODE levels and conditions such as nonalcoholic steatohepatitis (NASH), where it is significantly elevated compared to simple steatosis. nih.gov In the context of physical exertion, plasma levels of 9-HODE and 13-HODE have been shown to increase significantly after prolonged and intensive exercise, correlating with other markers of oxidative stress like F2-isoprostanes. physiology.org While the measurement of HODEs has been evaluated as a potential marker for several diseases, its clinical utility is still under investigation due to variability in levels influenced by factors like diet and sample processing. wikipedia.org Nevertheless, the use of 9-HODE in combination with other biomarkers holds promise for indicating the presence and progression of certain diseases. wikipedia.org

Table 2: Research Findings on 9-HODE as a Biomarker

| Condition/Study | Key Findings | Reference |

| Prolonged Exercise (75-km cycling) | A 3.1-fold increase in plasma 13-HODE + 9-HODE was observed immediately post-exercise, correlating with F2-isoprostanes. | physiology.org |

| Nonalcoholic Fatty Liver Disease | Levels of 9-HODE, 13-HODE, 9-oxoODE, and 13-oxoODE were significantly elevated in patients with NASH compared to those with steatosis. | nih.gov |

| General Oxidative Stress | The formation of various 9-HODE isomers can occur through free-radical and singlet-oxygen-induced oxidation of linoleic acid. | wikipedia.org |

Research in Microbial Biotransformation and Production

The microbial world offers promising avenues for the production of 9-HODE and other valuable hydroxy fatty acids. Certain microorganisms possess the enzymatic machinery to convert unsaturated fatty acids into their hydroxylated derivatives. For instance, bacteria of the genus Pseudomonas have been studied for their ability to transform oleic acid into monohydroxy and dihydroxy fatty acids. researchgate.netpsu.edu This biotransformation process can be optimized by controlling factors such as pH and oxygen supply to favor the production of specific hydroxy fatty acids. psu.edu

In addition to bacteria, fungi, including edible mushrooms like Agaricus blazei, have been found to produce anti-phytopathogenic fatty acids, including derivatives of 9-hydroxyoctadeca-10,12-dienoic acid. nii.ac.jp These findings highlight the potential of using microbial fermentation or enzymatic processes for the sustainable and specific production of 9-HODE isomers, which could be valuable for further research and potential applications.

Integration into Lipidomics Research

The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, has been instrumental in advancing our understanding of 9-HODE. researchgate.net Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific quantification of 9-HODE and other OXLAMs in complex biological samples like plasma and tissues. nih.govresearchgate.net

Lipidomics approaches allow for the simultaneous measurement of a wide range of lipid species, providing a detailed snapshot of the lipidome and how it changes in response to various stimuli or in different disease states. This has been crucial in identifying the elevation of specific linoleic acid oxidation products, including 9-HODE, in conditions like NASH. nih.gov The integration of 9-HODE analysis into broader lipidomics platforms is essential for uncovering its metabolic pathways and its interactions with other lipid molecules.

Advanced Mechanistic Studies

Recent research has delved into the molecular mechanisms through which 9-HODE exerts its biological effects. Studies using cell models, such as HepG2 cells, have shown that 9-HODE can influence mitochondrial metabolism and alter the expression of genes involved in fatty acid uptake and synthesis. nih.gov Specifically, 9-HODE has been found to increase the expression of genes like CD36, FASN, and PPARγ, which are all involved in lipid metabolism. nih.gov

Furthermore, transactivation assays have indicated that 9-HODE can activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. nih.gov These mechanistic studies are crucial for understanding how 9-HODE contributes to cellular processes and the pathophysiology of diseases. By elucidating the specific signaling pathways and molecular targets of 9-HODE, researchers can gain deeper insights into its role in health and disease.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 9-HODE in laboratory settings?

- Answer : 9-HODE is synthesized via enzymatic or chemical oxidation of linoleic acid. Enzymatic methods employ lipoxygenases (e.g., 15-LOX) to introduce hydroxyl groups at C9, while chemical oxidation uses catalysts like Fe²⁺/H₂O₂. Purification involves solvent partitioning (chloroform/methanol, Bligh-Dyer method ) followed by reverse-phase HPLC or silica gel chromatography. Purity is validated via NMR (δ 5.4–5.6 ppm for conjugated dienes) and LC-MS (m/z 295.2 [M-H]⁻) .

Q. How is 9-HODE extracted and quantified from biological matrices?

- Answer : Total lipids are extracted using Bligh-Dyer solvent systems (chloroform:methanol:water, 2:1:1 v/v) . 9-HODE is isolated via solid-phase extraction (C18 columns) and quantified using UPLC-MS/MS with deuterated internal standards (e.g., d4-9-HODE). Multiple reaction monitoring (MRM) transitions (e.g., m/z 295→195 for 9-HODE) enhance specificity .

Q. What are the primary biological roles of 9-HODE in mammalian systems?

- Answer : 9-HODE acts as an endogenous ligand for PPARγ, modulating adipocyte differentiation and inflammatory responses. It also serves as a biomarker of lipid peroxidation in oxidative stress models (e.g., atherosclerosis). In vitro, it induces monocyte adhesion to endothelial cells at 1–10 μM concentrations via NF-κB activation .

Advanced Research Questions

Q. How does 9-HODE stereochemistry influence its interaction with PPAR isoforms?

- Answer : The (9S)-enantiomer exhibits 10-fold higher PPARγ activation (EC₅₀ = 0.8 μM) than the (9R)-form. Stereoisomeric purity is critical for binding studies and is resolved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:acetic acid 95:5:0.1) .

Q. What experimental models are optimal for studying 9-HODE’s role in colorectal cancer (CRC) progression?

- Answer : CRC cell lines (HT-29, HCT116) treated with 9-HODE (5–20 μM) show upregulated COX-2 and PGE₂ synthesis. In vivo, azoxymethane-induced CRC mice fed 9-HODE-enriched diets exhibit 2-fold higher tumor multiplicity. Metabolomic profiling (LC-MS/MS) confirms elevated 9-HODE in CRC tissue vs. controls .

Q. How can researchers distinguish 9-HODE from its oxidation product, 9-OxoODE, in lipidomics workflows?

- Answer : 9-OxoODE lacks a hydroxyl group and shows a distinct LC-MS/MS signature (m/z 293→171 vs. 295→195 for 9-HODE). Derivatization with DNPH (dinitrophenylhydrazine) enhances carbonyl detection for 9-OxoODE .

Methodological Challenges and Solutions

Q. What are the key considerations for ensuring 9-HODE stability during storage?

- Answer : 9-HODE degrades via auto-oxidation. Store at -80°C under argon in amber vials. Add antioxidants (0.005% BHT) to solvents. Purity should be rechecked every 6 months via LC-MS .

Q. How do researchers address conflicting data on 9-HODE’s pro- vs. anti-inflammatory effects?